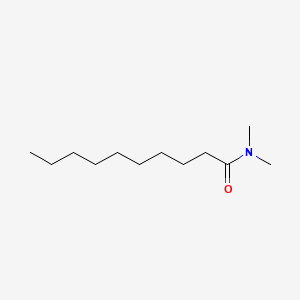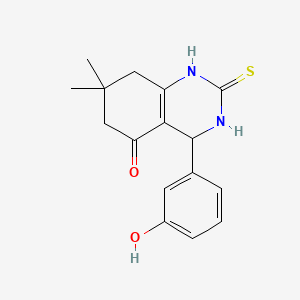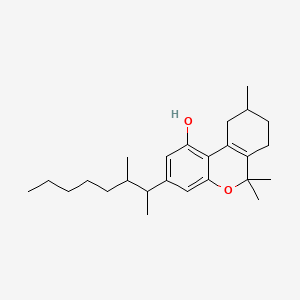
Diphenyl phthalate
概要
説明
Diphenyl phthalate is the diphenyl ester of benzene-1,2-dicarboxylic acid. It is a phthalate ester and a diester . It is used as a plasticizer in nitrocellulose lacquers .
Synthesis Analysis
Phthalates are formed from phthalic acids and alcohols with 1–14 carbon atoms. They are extensively used as additives in the production of plastics and related products . The methods of sample preparation have also progressed from the simple liquid-liquid extraction using organic solvents to solid-phase microextraction techniques .Molecular Structure Analysis
The molecular formula of Diphenyl phthalate is C20H14O4 . Its molecular weight is 318.33 g/mol .Chemical Reactions Analysis
Phthalates can induce alterations in puberty, the development of testicular dysgenesis syndrome, cancer, and fertility disorders in both males and females . At the hormonal level, phthalates can modify the release of hypothalamic, pituitary, and peripheral hormones .Physical And Chemical Properties Analysis
Diphenyl phthalate has a molecular weight of 318.32, a density of 1.28 g/cm3, a melting point of 74-76°C, a boiling point of 400-405°C, and a flash point of 224°C .科学的研究の応用
Endocrine Disruption
Diphenyl phthalate is a type of endocrine-disrupting chemical (EDC). EDCs can cause a variety of adverse health outcomes by interfering with endocrine functions . They are associated with health issues such as intellectual disability, breast cancer, obesity, and diabetes .
Disease Burden Analysis
Studies have used Diphenyl phthalate to evaluate the disease burden attributable to EDCs. For example, a study in China evaluated the disease burden attributable to polybrominated diphenyl ethers (PBDEs) and phthalates (PAEs) in 2015 .
Environmental Monitoring
Diphenyl phthalate is often monitored in environmental studies due to its widespread use and potential health effects. For instance, a study investigated the pollution levels and spatial distribution of sixteen PAEs, including Diphenyl phthalate, in Baiyang Lake and its upstream rivers during different periods .
Source Apportionment
Diphenyl phthalate can be used in source apportionment studies to identify the primary factors contributing to contamination. In one study, agricultural cultivation and the disorderly use and disposal of plastic products were identified as the primary sources of contamination .
Risk Assessment
Risk assessments often include Diphenyl phthalate due to its potential health and ecological risks. A study on Baiyang Lake assessed the human health and ecological risks of eight PAE congeners, including Diphenyl phthalate .
Plasticizer in Manufacturing
Diphenyl phthalate is commonly used as a plasticizer in the manufacturing of a wide range of products. This widespread use is one of the reasons it is often a focus of environmental and health studies .
作用機序
Target of Action
Diphenyl phthalate, like other phthalates, is an endocrine-disrupting chemical . It interferes with nuclear receptors in various neural structures involved in controlling brain functions . These receptors are crucial for the neurodevelopmental process .
Mode of Action
Diphenyl phthalate interacts with its targets by dysregulating the hypothalamic–pituitary–gonadal, adrenal, and thyroid axis . This interaction results in changes at the intracellular level, affecting the onset of neurological disorders .
Biochemical Pathways
The biochemical pathways affected by diphenyl phthalate involve the disruption of hormone synthesis, transport, and metabolism . This disruption can alter the development and function of hormone-dependent structures within the nervous system .
Result of Action
The action of diphenyl phthalate can induce neurological disorders . Associations have been found between neurological disorders, such as attention-deficit/hyperactivity disorder, autism spectrum disorder, decreased masculine behavior, and phthalate exposure .
Action Environment
Environmental factors can influence the action, efficacy, and stability of diphenyl phthalate. For instance, its persistence and detection in various environmental media have become significant issues in recent decades . Its widespread presence in the environment results in pervasive human and environmental exposure to this chemical .
Safety and Hazards
将来の方向性
Phthalates are a series of widely used chemicals that demonstrate to be endocrine disruptors and are detrimental to human health. Several countries have established restrictions and regulations on some types of phthalates . More countries should establish constraints or substitute measures for phthalates to reduce health risks .
特性
IUPAC Name |
diphenyl benzene-1,2-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14O4/c21-19(23-15-9-3-1-4-10-15)17-13-7-8-14-18(17)20(22)24-16-11-5-2-6-12-16/h1-14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWNAQMUDCDVSLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC(=O)C2=CC=CC=C2C(=O)OC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3021778 | |
| Record name | Diphenyl phthalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3021778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diphenyl phthalate | |
CAS RN |
84-62-8 | |
| Record name | Diphenyl phthalate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=84-62-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diphenyl phthalate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000084628 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DIPHENYL PHTHALATE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4052 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,2-Benzenedicarboxylic acid, 1,2-diphenyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Diphenyl phthalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3021778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diphenyl phthalate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.406 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIPHENYL PHTHALATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BU20109XHV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Diphenyl Phthalate interact with estrogen receptors?
A: Diphenyl Phthalate exhibits estrogen-like effects, acting as an agonist for estrogen receptors (ER) [, ]. This means it can bind to and activate ER, potentially mimicking the effects of natural estrogen in the body.
Q2: What are the downstream effects of Diphenyl Phthalate binding to estrogen receptors?
A: Diphenyl Phthalate's activation of ER can lead to the upregulation of estrogen-responsive genes such as TFF1, CTSD, and GREB1 []. This can ultimately impact cell proliferation and potentially contribute to the development of hormone-sensitive cancers like breast cancer [].
Q3: Does Diphenyl Phthalate interact with other hormone receptors?
A: Research suggests that Diphenyl Phthalate can bind to both MT1 and MT2 melatonin receptors []. It acts as an inverse agonist at MT1, suppressing its activity, and as an antagonist at MT2, blocking its activation []. This disruption of melatonin signaling could have implications for circadian rhythms and other physiological processes.
Q4: Does Diphenyl Phthalate affect tumor suppressor genes?
A: Studies indicate that Diphenyl Phthalate can increase the expression of the tumor suppressor gene BRCA1 in breast cancer cells []. This finding suggests a complex interplay between Diphenyl Phthalate exposure and cancer development, warranting further investigation.
Q5: What is the molecular formula and weight of Diphenyl Phthalate?
A5: The molecular formula of Diphenyl Phthalate is C20H14O4, and its molecular weight is 318.32 g/mol.
Q6: Is there any information available on the spectroscopic data for Diphenyl Phthalate?
A6: While specific spectroscopic data is not provided in the provided research papers, Diphenyl Phthalate can be characterized using techniques like NMR, IR, and Mass Spectrometry. These methods provide insights into its structural features and properties.
Q7: How does Diphenyl Phthalate perform as a plasticizer?
A: Diphenyl Phthalate has been explored as a plasticizer in various applications [, , ]. Its effectiveness as a plasticizer stems from its ability to increase the flexibility and workability of polymers like polyvinyl chloride (PVC).
Q8: How does Diphenyl Phthalate affect the properties of polymer films?
A: The addition of Diphenyl Phthalate to polymer films can influence oxygen diffusion rates by altering the free volume within the polymer matrix []. This effect depends on temperature and the concentration of Diphenyl Phthalate.
Q9: Does Diphenyl Phthalate exhibit any catalytic properties?
A: While not extensively studied for its catalytic properties, Diphenyl Phthalate was used as a building block in the synthesis of a hydrophobic porphyrinic metal-organic framework (MOF) []. This MOF demonstrated excellent catalytic activity in the oxidation of cyclohexane.
Q10: Have any computational studies been conducted on Diphenyl Phthalate?
A: Molecular docking studies have investigated the interactions of Diphenyl Phthalate with human ketosteroid receptors, including androgen, progesterone, and glucocorticoid receptors []. These studies provide insights into its potential endocrine-disrupting effects.
Q11: How do structural modifications of Diphenyl Phthalate affect its activity?
A: Studies comparing Diphenyl Phthalate to other phthalate esters with varying alkyl chain lengths reveal differences in their binding affinities for melatonin receptors []. This suggests that structural modifications can significantly influence the biological activity of phthalate esters.
Q12: What is known about the stability of Diphenyl Phthalate under various conditions?
A: Research on the thermal stability of Diphenyl Phthalate suggests it decomposes at temperatures above 925-945°F []. This information is crucial for understanding its behavior during processing and in various applications.
Q13: What are the regulatory guidelines surrounding the use of Diphenyl Phthalate?
A13: Specific SHE regulations for Diphenyl Phthalate vary depending on the region and application. It's crucial to consult relevant regulatory bodies and safety data sheets for comprehensive information.
Q14: What are the known toxicological effects of Diphenyl Phthalate?
A: Diphenyl Phthalate, like other phthalate esters, has been identified as a potential endocrine disruptor [, ]. Studies in fish have shown that exposure to Diphenyl Phthalate can induce oxidative stress and affect antioxidant enzyme activity []. This highlights the need for careful consideration of its potential environmental and health impacts.
Q15: What analytical techniques are commonly employed to detect and quantify Diphenyl Phthalate?
A: Gas chromatography coupled with mass spectrometry (GC-MS) is a widely used technique for analyzing Diphenyl Phthalate in various matrices, including environmental samples and consumer products [, , ]. High-performance liquid chromatography (HPLC) is another valuable technique, often used in combination with solid-phase extraction for sample preparation [, , ].
Q16: How does Diphenyl Phthalate degrade in the environment?
A: Studies have examined the biodegradation of Diphenyl Phthalate in aerobic sewage treatment systems []. Results indicate that while some PAEs readily biodegrade, Diphenyl Phthalate shows limited biodegradation (43.5% in 28 days) [], highlighting its potential persistence in the environment.
Q17: What are the environmental concerns associated with Diphenyl Phthalate?
A: As a potential endocrine disruptor, Diphenyl Phthalate raises concerns about its impact on aquatic organisms and potentially human health [, ]. Its presence in water sources and consumer products necessitates careful monitoring and management of its release into the environment.
Q18: Are there any viable alternatives to Diphenyl Phthalate in its various applications?
A: The search for safer alternatives to phthalate plasticizers is ongoing. Researchers are exploring various options, including plant-based plasticizers and other synthetic compounds with potentially lower toxicity profiles [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



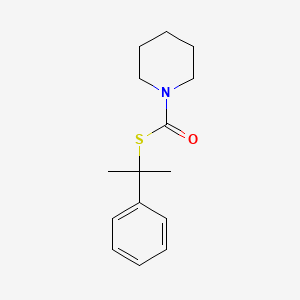


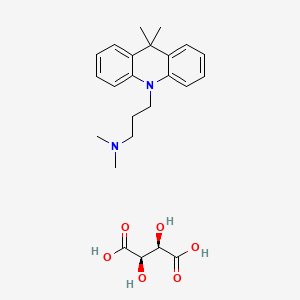
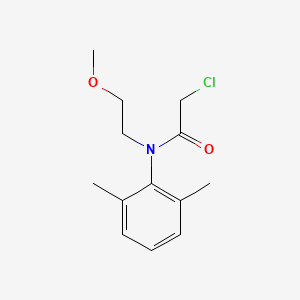

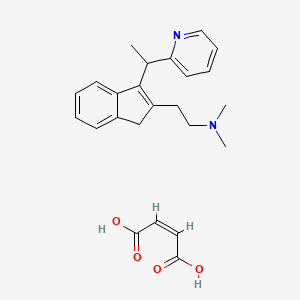
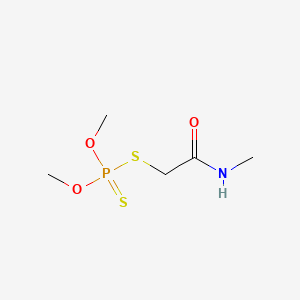
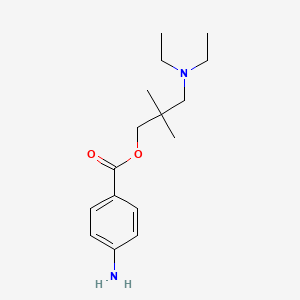
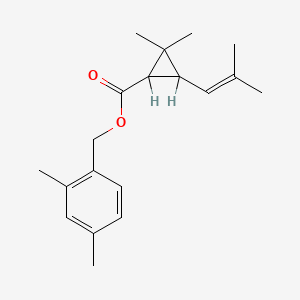
![N-[3-(dimethylamino)propyl]dodecanamide](/img/structure/B1670668.png)
